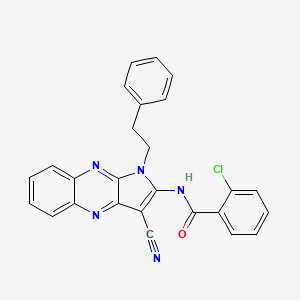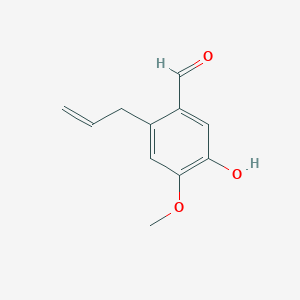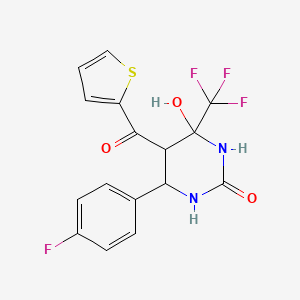![molecular formula C31H30BrN5OS B11970281 1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11970281.png)
1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromoaniline, 4-methoxybenzaldehyde, and 2-methylphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be studied to assess its therapeutic potential.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers, dyes, and coatings. Its chemical properties could be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazacyclopenta[cd]azulenes with different substituents. Examples include:
- 1-[(4-CHLOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
- 1-[(4-FLUOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
Uniqueness
The uniqueness of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H30BrN5OS |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-6-(4-methoxyphenyl)-N-(2-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30BrN5OS/c1-20-7-3-4-9-26(20)34-30(39)29-28(21-10-16-24(38-2)17-11-21)25-8-5-6-18-36-27(35-37(29)31(25)36)19-33-23-14-12-22(32)13-15-23/h3-4,7,9-17,33H,5-6,8,18-19H2,1-2H3,(H,34,39) |
InChI Key |
HXSXHYSHFUISMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11970205.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970215.png)

![6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11970225.png)
![n-[3-(Diethylamino)propyl]acetamide](/img/structure/B11970231.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970236.png)
![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11970288.png)
![Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate](/img/structure/B11970310.png)
